molecular formula C13H10FIN4 B7434431 N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B7434431
M. Wt: 368.15 g/mol
InChI Key: JCROBKWPMDSIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine (FIPI) is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential applications in the field of cancer research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in the regulation of cell proliferation, migration, and survival.

Mechanism of Action

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate, phosphatidylcholine. This results in a decrease in the production of the signaling molecule phosphatidic acid, which is involved in the regulation of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has a high degree of selectivity for PLD. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, making it a useful tool for studying the role of PLD in various biological processes. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, this compound may have off-target effects that need to be carefully considered when interpreting results.

Future Directions

There are several future directions for research on N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine. One area of focus is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to fully understand the role of PLD in various biological processes, and to identify potential therapeutic targets for PLD inhibition. Finally, the potential applications of this compound in other areas, such as cardiovascular disease and neurological disorders, should be explored.

Synthesis Methods

The synthesis of N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-fluoro-2-iodobenzaldehyde, which is reacted with ethyl 2-oxo-4-phenylbutanoate to form 4-fluoro-2-iodobenzylidene-2-oxo-4-phenylbutanoate. This intermediate is then reacted with hydrazine hydrate to form the pyrazolopyridine core of this compound. The final step involves the introduction of the amine group at the 5-position of the pyrazolopyridine ring using a reductive amination reaction.

Scientific Research Applications

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine has been extensively studied for its potential applications in cancer research. PLD is known to be upregulated in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. This compound has been shown to inhibit the activity of PLD in vitro and in vivo, and has demonstrated antitumor activity in various cancer cell lines and animal models. Additionally, this compound has been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIN4/c14-10-2-1-8(12(15)4-10)5-16-11-3-9-6-18-19-13(9)17-7-11/h1-4,6-7,16H,5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCROBKWPMDSIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)CNC2=CN=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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